molecular formula C14H12O9S2 B564478 trans Resveratrol-3,5-disulfate CAS No. 858187-21-0

trans Resveratrol-3,5-disulfate

Cat. No.: B564478
CAS No.: 858187-21-0
M. Wt: 388.361
InChI Key: AUJFEUYHBMJMOQ-OWOJBTEDSA-N
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Description

trans Resveratrol-3,5-disulfate: is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The disulfate derivative, this compound, has been studied for its potential biological activities and improved bioavailability compared to its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Resveratrol-3,5-disulfate typically involves the sulfonation of resveratrol. One common method includes the reaction of resveratrol with sulfur trioxide-pyridine complex in anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the disulfate derivative .

Industrial Production Methods: Industrial production of this compound may involve similar sulfonation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like crystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans Resveratrol-3,5-disulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the parent resveratrol compound .

Scientific Research Applications

Cardiovascular Health

Trans Resveratrol-3,5-disulfate has been implicated in cardiovascular health through its ability to improve endothelial function and reduce oxidative stress. Studies have demonstrated that resveratrol can enhance nitric oxide production and decrease inflammatory markers in endothelial cells. This effect is crucial for maintaining vascular health and preventing atherosclerosis .

Cancer Prevention

Research indicates that resveratrol and its metabolites may exert anticancer effects by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, this compound has been shown to inhibit the growth of cancer cells by interfering with the PI3K/Akt pathway and promoting apoptosis through p53 activation .

Metabolic Syndrome Management

This compound may play a role in managing metabolic syndrome by improving insulin sensitivity and glucose metabolism. Clinical trials have reported that resveratrol supplementation can lead to significant reductions in fasting blood glucose levels and improvements in insulin resistance among individuals with type 2 diabetes .

Case Studies

  • Diabetes Management : A randomized controlled trial involving type 2 diabetic patients showed that supplementation with trans-resveratrol led to improved insulin sensitivity and reduced oxidative stress markers over a four-week period .
  • Cardiovascular Function : In a study involving patients with metabolic syndrome, administration of resveratrol resulted in significant improvements in endothelial function and reductions in inflammatory markers associated with cardiovascular disease .

Mechanism of Action

trans Resveratrol-3,5-disulfate exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: trans Resveratrol-3,5-disulfate stands out due to its dual sulfate groups, which enhance its solubility and bioavailability. This makes it more effective in delivering the beneficial effects of resveratrol in vivo compared to its monosulfate counterparts .

Biological Activity

Trans-resveratrol-3,5-disulfate is a sulfated derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly grapes and red wine. Resveratrol has been widely studied for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the biological activity of its sulfated metabolites, including trans-resveratrol-3,5-disulfate, is less understood. This article explores the biological activity of trans-resveratrol-3,5-disulfate through various studies and findings.

Trans-resveratrol-3,5-disulfate (C₁₄H₁₂O₉S₂) is characterized by the presence of two sulfate groups attached to the resveratrol molecule. This modification significantly influences its solubility, bioavailability, and biological activity compared to the parent compound.

Biological Activity Overview

The biological activity of trans-resveratrol-3,5-disulfate can be categorized into several key areas:

1. Anticancer Activity

Research has shown that sulfated metabolites of resveratrol exhibit reduced cytotoxicity against various cancer cell lines compared to resveratrol itself. A study evaluating the anticancer effects of trans-resveratrol-3,5-disulfate demonstrated that it had lower potency against human breast cancer cell lines (MCF-7 and MDA-MB-231) compared to its parent compound. The study indicated that while resveratrol exhibited significant anticancer properties, its sulfated forms were less effective due to the conjugation with sulfuric acid affecting cytotoxicity .

2. Antioxidant Properties

Trans-resveratrol-3,5-disulfate retains some antioxidant properties characteristic of resveratrol. Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies have shown that while sulfated metabolites may have reduced efficacy in certain contexts, they still contribute to overall antioxidant capacity .

3. Metabolism and Bioavailability

The bioavailability of trans-resveratrol-3,5-disulfate is significantly influenced by metabolic processes in the liver and intestines. Upon oral administration, resveratrol undergoes extensive metabolism, leading to the formation of various sulfated and glucuronidated metabolites. This metabolic conversion can affect the therapeutic potential of resveratrol and its derivatives .

Research Findings and Case Studies

StudyFindings
Delmas et al. (2011)Investigated transport and stability; found that sulfation affects bioactivitySuggested that metabolic conversion impacts biological effects
Wang et al. (2009)Evaluated cytotoxicity in breast cancer cell lines; found lower potency for sulfated formsIndicated that sulfation reduces anticancer efficacy
RSC Advances (2024)Discussed synthesis and stability of glucuronides; highlighted differences in propertiesEmphasized the importance of understanding metabolic pathways for therapeutic applications

Implications for Health

The implications of trans-resveratrol-3,5-disulfate in health are multifaceted:

  • Cancer Prevention : Although its direct anticancer effects are diminished compared to resveratrol, understanding its role in cancer prevention through modulation of metabolic pathways remains crucial.
  • Cardiovascular Health : Given resveratrol's established cardiovascular benefits, further research into its sulfated forms may reveal additional protective mechanisms against heart disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trans-Resveratrol-3,5-disulfate in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with NMR is the gold standard for identifying and quantifying sulfated resveratrol metabolites, including trans-Resveratrol-3,5-disulfate. Isotope dilution with deuterated internal standards improves accuracy . For protein-bound metabolites, solid-phase extraction (SPE) followed by enzymatic hydrolysis (e.g., sulfatase/glucuronidase) is critical to differentiate free and conjugated forms .

Q. How can high-purity trans-Resveratrol-3,5-disulfate be synthesized for use as a reference standard?

  • Methodology : Chemical sulfation of trans-resveratrol using sulfating agents (e.g., sulfur trioxide-triethylamine complex) under controlled pH and temperature yields the disulfated derivative. Purification via preparative HPLC with UV detection (e.g., 306 nm) ensures >95% purity, validated by LC-MS and ¹H/¹³C NMR .

Q. What statistical approaches are optimal for analyzing dose-response relationships in trans-Resveratrol-3,5-disulfate studies?

  • Methodology : Nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are standard. Include biological replicates (n ≥ 3) and report confidence intervals. For metabolomic data, multivariate analysis (PCA or PLS-DA) accounts for inter-individual variability .

Q. How can experimental reproducibility be ensured in studies involving trans-Resveratrol-3,5-disulfate?

  • Methodology : Adopt standardized protocols for cell culture (e.g., passage number control), metabolite extraction, and instrument calibration. Use certified reference materials (CRMs) and report detailed SOPs in supplementary materials. Inter-laboratory validation minimizes batch effects .

Advanced Research Questions

Q. What mechanisms underlie the reduced bioactivity of trans-Resveratrol-3,5-disulfate compared to its parent compound in in vitro assays?

  • Analysis : Sulfation decreases membrane permeability, limiting intracellular uptake. For example, trans-Resveratrol-3,5-disulfate shows 10-fold lower cellular accumulation than trans-resveratrol in Caco-2 monolayers. Use transporter inhibitors (e.g., probenecid for OATs) to assess uptake pathways .

Q. How does protein binding influence the pharmacokinetics and tissue distribution of trans-Resveratrol-3,5-disulfate?

  • Analysis : Up to 50% of plasma trans-Resveratrol-3,5-disulfate is noncovalently bound to albumin, altering its clearance. Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions. In vivo, this binding prolongs half-life but reduces bioavailability to target tissues .

Q. Why do contradictions exist between in vitro antioxidant activity and in vivo efficacy of trans-Resveratrol-3,5-disulfate?

  • Analysis : Sulfated metabolites exhibit limited access to intracellular redox systems. While trans-resveratrol reduces ROS in HepG2 cells (EC₅₀: 10 µM), trans-Resveratrol-3,5-disulfate requires 100 µM for similar effects. Use genetic models (e.g., Nrf2 knockouts) to dissect extracellular vs. intracellular mechanisms .

Q. What experimental strategies resolve discrepancies in reported bioactivity across studies on trans-Resveratrol-3,5-disulfate?

  • Analysis : Cross-validate findings using orthogonal assays (e.g., ELISA for cytokines, qPCR for gene expression). For example, if a study reports anti-inflammatory effects via TNF-α suppression (IC₅₀: 20 µM), confirm with luciferase-based NF-κB reporter assays and phospho-proteomics .

Q. Data Interpretation and Ethics

Q. How should researchers address interspecies variability in trans-Resveratrol-3,5-disulfate metabolism?

  • Guidance : Compare humanized mouse models (e.g., CYP3A4-transgenic) with primary human hepatocytes. Pharmacokinetic parameters (AUC, Cₘₐₓ) in rodents often overestimate human exposure due to faster sulfotransferase (SULT) activity in humans .

Q. What ethical considerations apply when studying trans-Resveratrol-3,5-disulfate in human trials?

  • Guidance : Obtain informed consent for metabolite profiling and disclose risks of drug interactions (e.g., with anticoagulants). IRB protocols must specify data anonymization and storage compliance with GDPR or HIPAA .

Q. Tables for Key Data

Parameter trans-Resveratroltrans-Resveratrol-3,5-disulfateReference
Plasma Half-life (h)1.5–2.54.8–6.2
Protein Binding (%)25–3045–50
Cellular Uptake (Caco-2, µM)15.2 ± 2.11.4 ± 0.3
TNF-α Inhibition (IC₅₀, µM)8.732.5

Properties

CAS No.

858187-21-0

Molecular Formula

C14H12O9S2

Molecular Weight

388.361

IUPAC Name

[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+

InChI Key

AUJFEUYHBMJMOQ-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); 

Origin of Product

United States

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